molecular formula C21H24ClN3O3S B10919697 1-(4-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10919697
M. Wt: 434.0 g/mol
InChI Key: CHSPKLBLTDMTHO-UHFFFAOYSA-N
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Description

1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrrolidinone ring, a sulfonyl group, and a piperazine moiety substituted with a chlorinated methylphenyl group. Its multifaceted chemical properties make it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps:

  • Formation of the Piperazine Intermediate:

      Starting Materials: 5-chloro-2-methylphenylamine and piperazine.

      Reaction Conditions: The amine reacts with piperazine in the presence of a suitable solvent like ethanol under reflux conditions to form the intermediate 4-(5-chloro-2-methylphenyl)piperazine.

  • Sulfonylation:

      Starting Materials: The piperazine intermediate and sulfonyl chloride.

      Reaction Conditions: The intermediate undergoes sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine to yield the sulfonylated product.

  • Coupling with Pyrrolidinone:

      Starting Materials: The sulfonylated intermediate and 2-pyrrolidinone.

      Reaction Conditions: The final coupling reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The chlorinated methylphenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can affect various signaling pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

    1-(4-{[4-(2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE: Lacks the chlorine atom, which may result in different pharmacological properties.

    1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINETHIONE: Contains a thione group instead of a pyrrolidinone ring, altering its chemical reactivity and biological activity.

Uniqueness: The presence of the 5-chloro-2-methylphenyl group and the sulfonyl linkage in 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434.0 g/mol

IUPAC Name

1-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H24ClN3O3S/c1-16-4-5-17(22)15-20(16)23-11-13-24(14-12-23)29(27,28)19-8-6-18(7-9-19)25-10-2-3-21(25)26/h4-9,15H,2-3,10-14H2,1H3

InChI Key

CHSPKLBLTDMTHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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